

comprehensive literature review of BIIE-0246 hydrochloride studies

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Compound of Interest

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BIIE-0246 Hydrochloride: A Comprehensive Technical Review

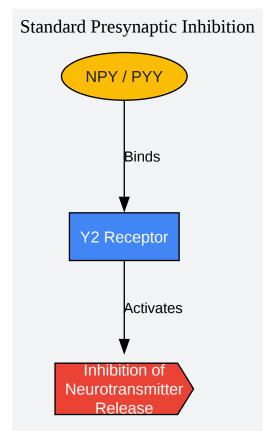
Introduction

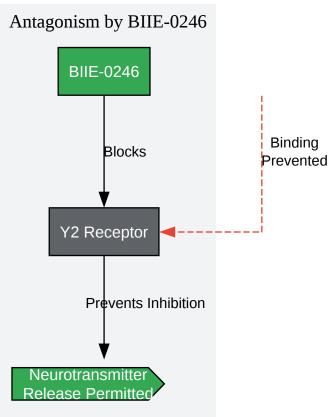
BIIE-0246 hydrochloride is a potent, selective, and competitive non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor.[1][2] Since its development, it has become a gold-standard pharmacological tool for investigating the physiological and pathophysiological roles of the Y2 receptor in both in vitro and in vivo studies.[3][4] Structurally, BIIE-0246 is an L-arginine derivative that mimics the C-terminal motif of endogenous NPY and Peptide YY (PYY).[3][4] This review provides an in-depth summary of the existing literature on BIIE-0246, focusing on its mechanism of action, pharmacological data, and key experimental applications.

Core Mechanism of Action

The Neuropeptide Y Y2 receptor is a G-protein-coupled receptor (GPCR) predominantly located on presynaptic neurons in both the central and peripheral nervous systems.[3][4] When activated by endogenous ligands like NPY or PYY, the Y2 receptor acts as an autoreceptor, inhibiting the release of neurotransmitters. BIIE-0246 exerts its effect by competitively binding to the Y2 receptor, thereby blocking the presynaptic inhibitory action of NPY.[5][6] This blockade prevents the downstream signaling cascade that would normally suppress neurotransmitter release, making BIIE-0246 an invaluable tool for studying the consequences of Y2 receptor signaling.







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Caption: Mechanism of BIIE-0246 action on the presynaptic Y2 receptor.

Quantitative Pharmacological Data

The pharmacological profile of BIIE-0246 has been extensively characterized across various assays and species. It demonstrates high affinity and selectivity for the Y2 receptor.

Table 1: In Vitro Binding Affinity and Selectivity



Receptor Subtype	Species/Cel I Line	Radioligand	Assay Type	IC50 / Ki (nM)	Reference
Y2	Human (hY2R, SMS- KAN cells)	[¹²⁵ I]-NPY	Radioligand Binding	3.3 (IC50)	[3][4]
Y2	Rabbit (Kidney prep)	[¹²⁵ I]-NPY	Radioligand Binding	7.5 (IC50)	[3][4]
Y2	Rat (HEK293 cells)	[¹²⁵ I]PYY(3- 36)	Radioligand Binding	15 (IC50)	[1][7][8]
Y2	Rat (Brain homogenates)	[¹²⁵ I]PYY(3- 36)	Radioligand Binding	8 - 10 (Ki)	[7][8]
Y2	Human (Frontal cortex)	[¹²⁵ I]PYY(3- 36)	Radioligand Binding	8 (Ki)	[7][8]
Y1	Rat	[¹²⁵ I]GR23111 8	Radioligand Binding	>10,000	[4][8]
Y4	Rat	[¹²⁵ I]hPP	Radioligand Binding	>10,000	[4][8]
Y5	Rat	[¹²⁵ I] [Leu ³¹ ,Pro ³⁴]P YY	Radioligand Binding	>10,000	[4][8]

Table 2: In Vitro Functional Antagonism



Bioassay	Species	Measured Effect	pA2 Value	Reference
Vas Deferens	Rat	Inhibition of twitch response	8.1	[3][4][7]
Saphenous Vein	Dog	Inhibition of NPY- induced contraction	8.6	[7][9]

Table 3: Physicochemical and Pharmacokinetic Properties

Property	Value	Notes	Reference
Plasma Protein Binding	99.0% (Human), 99.4% (Rat)	High plasma protein binding	[4]
Microsomal Stability	Moderate	62% (Human), 40% (Mouse), 66% (Rat) remaining after incubation	[4]
Permeability	Low	Poor drug-like properties noted	[3][4]
In Vivo Half-life	< 3 hours (mice)	Short duration of action	[4][10]
Blood-Brain Barrier	Limited Penetration	Brain to plasma ratio: 0.2% (30 min after i.p. dosing)	[4][10]

Experimental Protocols and Methodologies

BIIE-0246 is utilized in a variety of experimental paradigms to probe the function of the Y2 receptor.

1. Radioligand Competitive Binding Assay

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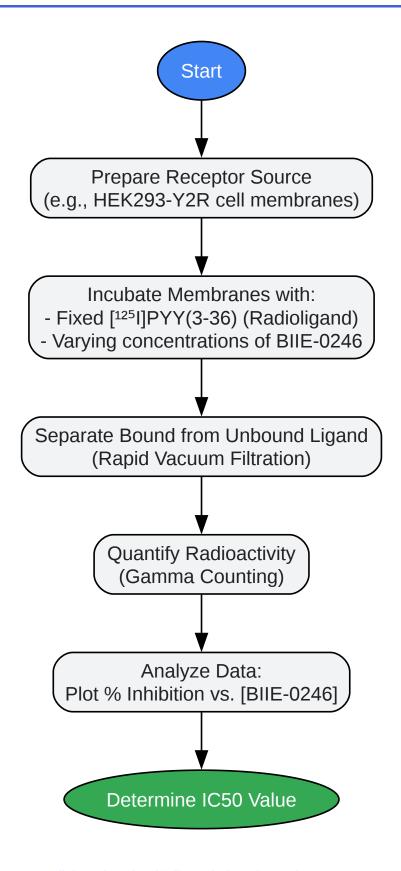




This in vitro method is used to determine the binding affinity (IC50, Ki) of BIIE-0246 for the Y2 receptor.

- Objective: To quantify the ability of BIIE-0246 to displace a radiolabeled ligand from the Y2 receptor.
- Methodology:
 - Receptor Preparation: Membranes are prepared from cells transfected with the Y2 receptor cDNA (e.g., HEK293 cells) or from tissues with high Y2 expression (e.g., rat brain).[7][8]
 - Incubation: The prepared membranes are incubated with a constant concentration of a high-affinity Y2 radioligand (e.g., [125]PYY(3-36)) and varying concentrations of BIIE-0246.
 - Separation: The reaction is terminated, and receptor-bound radioligand is separated from unbound radioligand, typically via rapid filtration through glass fiber filters.
 - Quantification: The radioactivity retained on the filters is measured using a gamma counter.
 - Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of BIIE-0246. An IC50 value (the concentration of BIIE-0246 that inhibits 50% of specific binding) is determined using non-linear regression.





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Caption: Experimental workflow for a competitive radioligand binding assay.

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2. In Vitro Functional Assays (e.g., Rat Vas Deferens)

This bioassay measures the functional antagonism of BIIE-0246 by observing its effect on NPY-induced physiological responses in isolated tissue.

- Objective: To determine the potency (pA2 value) of BIIE-0246 as a functional antagonist.
- Methodology:
 - Tissue Preparation: The rat vas deferens is isolated and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated.
 - Stimulation: The tissue is subjected to electrical field stimulation, which evokes a "twitch" response due to neurotransmitter release.
 - Agonist Response: A cumulative concentration-response curve is generated for NPY,
 which inhibits the twitch response via presynaptic Y2 receptors.
 - Antagonist Application: The tissue is pre-incubated with a fixed concentration of BIIE-0246.
 - Shift Measurement: A second NPY concentration-response curve is generated in the presence of BIIE-0246. A competitive antagonist like BIIE-0246 will cause a parallel rightward shift of the curve.[3][7]
 - Data Analysis: The magnitude of the shift is used to calculate the pA2 value, a measure of the antagonist's potency.

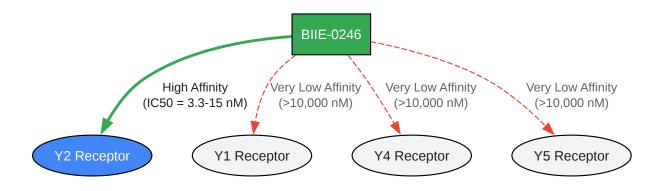
3. In Vivo Models of Behavior and Physiology

Due to its poor blood-brain barrier penetration, studies of central Y2 receptor effects often require direct administration into the brain or intrathecal injection.[4]

- Food Intake Studies: BIIE-0246 is administered (e.g., intraperitoneally or directly into the brain) to animals to investigate the Y2 receptor's role in satiety. For example, it has been shown to attenuate the reduction in feeding induced by PYY(3-36).[5]
- Anxiety Models: In the elevated plus-maze test, administration of BIIE-0246 has been shown to increase the time rats spend on the open arms, an anxiolytic-like effect.[11]



- Pain Modulation: Intrathecal administration of BIIE-0246 is used to study the role of spinal Y2 receptors in nociception and neuropathic pain.[12]
- Cardiovascular Studies: In anesthetized pigs, BIIE-0246 was used to demonstrate that it dose-dependently antagonized NPY Y2 receptor-mediated vasoconstriction without affecting Y1 receptor-mediated responses.[9]



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Caption: Receptor subtype selectivity profile of BIIE-0246.

Applications and Limitations

Key Applications:

- Functional Dissection: BIIE-0246 is a critical tool for isolating and studying the specific functions of the Y2 receptor in complex physiological systems, including appetite regulation, anxiety, and cardiovascular control.[10][11]
- Autoreceptor Research: It has been instrumental in confirming the role of the Y2 subtype as a presynaptic autoreceptor that limits the release of NPY and other neurotransmitters.[2][6]
- Therapeutic Target Validation: By blocking the Y2 receptor, BIIE-0246 helps validate it as a
 potential target for therapeutic interventions in areas like obesity, anxiety disorders, and pain
 management.



Limitations:

- Pharmacokinetics: BIIE-0246 possesses poor drug-like properties, including low permeability, high plasma protein binding, and a short in vivo half-life.[3][4] This makes it unsuitable for oral administration and requires parenteral routes for in vivo studies.
- Blood-Brain Barrier: Its limited ability to cross the blood-brain barrier necessitates direct central administration (e.g., intracerebroventricular or intrathecal injection) for studying its effects on the central nervous system.[4]

Conclusion

BIIE-0246 hydrochloride remains an indispensable pharmacological antagonist for the study of the Neuropeptide Y Y2 receptor. Its high potency and selectivity have allowed researchers to elucidate the receptor's role in a wide array of physiological processes.[7] While its pharmacokinetic limitations require careful consideration in experimental design, its value as a research tool is well-established, paving the way for a deeper understanding of the NPY system and the development of novel therapeutics targeting the Y2 receptor.

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